6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one
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Overview
Description
6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyridazine ring. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a versatile building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another approach involves the use of cyclization reactions, ring annulation, and cycloaddition techniques .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the ring system, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), thereby reducing inflammation and pain . The compound’s structure allows it to fit into the active site of COX-2, inhibiting its activity and preventing the formation of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Pyridazin-3(2H)-one: Another pyridazine derivative with diverse pharmacological activities.
Pyrrolo[3,4-b]pyridin-5-one: A related compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a fused pyrimidine ring system, used in various medicinal applications.
Uniqueness: 6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one is unique due to its specific ring fusion and the presence of both pyrrole and pyridazine rings. This structural arrangement provides distinct electronic and steric properties, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
6,7-dihydropyrrolo[3,4-d]pyridazin-5-one |
InChI |
InChI=1S/C6H5N3O/c10-6-5-3-9-8-2-4(5)1-7-6/h2-3H,1H2,(H,7,10) |
InChI Key |
BFLXKOKJQIFDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=NC=C2C(=O)N1 |
Origin of Product |
United States |
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